N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~7~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring fused with a triazolopyrimidine ring system, which is further substituted with an ethyl group, a methyl group, and a phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Formation of the Triazolopyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N~7~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N~7~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N7-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and have similar chemical properties.
Triazolopyrimidine derivatives: Compounds with similar triazolopyrimidine ring systems are also studied for their biological activity and potential therapeutic applications.
Uniqueness
N~7~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific combination of substituents and ring systems, which confer distinct electronic and steric properties. These unique features make it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H17N7O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-3-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H17N7O/c1-3-24-12(2)9-16(23-24)22-17(26)15-10-14(13-7-5-4-6-8-13)21-18-19-11-20-25(15)18/h4-11H,3H2,1-2H3,(H,22,23,26) |
InChI Key |
SVFVDLRLQXXAOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.